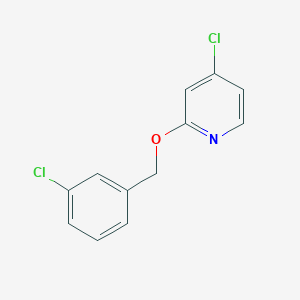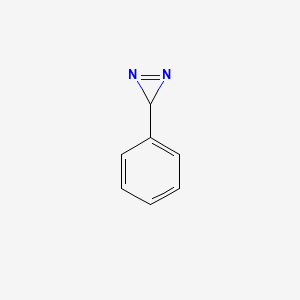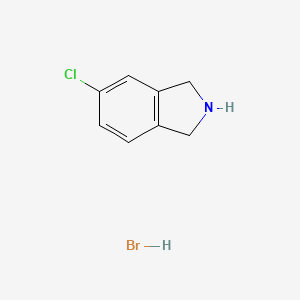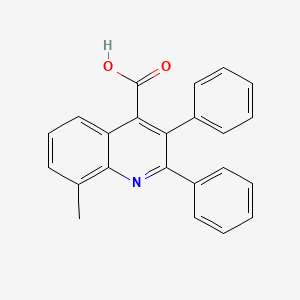
4-Chloro-2-((3-chlorobenzyl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-((3-chlorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of pyridine, substituted with chloro and chlorobenzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine typically involves the reaction of 4-chloropyridine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-2-((3-chlorobenzyl)oxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dechlorinated pyridines.
科学的研究の応用
4-Chloro-2-((3-chlorobenzyl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-2-((3-chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine
- 2-((3-Chlorobenzyl)oxy)-4-methylpyridine
- 4-Chloro-2-((3-bromobenzyl)oxy)pyridine
Uniqueness
4-Chloro-2-((3-chlorobenzyl)oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
1346707-10-5 |
|---|---|
分子式 |
C12H9Cl2NO |
分子量 |
254.11 g/mol |
IUPAC名 |
4-chloro-2-[(3-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-3-1-2-9(6-10)8-16-12-7-11(14)4-5-15-12/h1-7H,8H2 |
InChIキー |
YUJCAPDHBSQBOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)COC2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)








